1-Azabicyclo[2.2.1]heptane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-7-4-2-6(1)5-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCBVWTTXCNJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311361 | |
| Record name | 1-Azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279-27-6 | |
| Record name | 1-Azabicyclo[2.2.1]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=279-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
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Historical Context and Evolution of Azabicyclic Chemistry
The exploration of azabicyclic compounds has a rich history intertwined with the study of natural products. Many biologically active alkaloids feature bridged nitrogen-containing ring systems, which spurred early interest in their synthesis and chemical properties. rsc.orgnih.govontosight.ai The development of synthetic methodologies to construct these complex three-dimensional structures has been a continuous focus in organic chemistry.
Early synthetic efforts were often challenging due to the inherent strain in these bicyclic systems. However, the advent of new synthetic strategies, including intramolecular cyclization reactions and Diels-Alder reactions, provided more efficient access to these scaffolds. cdnsciencepub.comle.ac.uk For instance, the intramolecular Mannich reaction has been investigated as a route to the 1-azabicyclo[4.2.1]nonan-5-one core. researchgate.net Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of bridgehead nitrogen heterocycles in an atom-economical manner. rsc.org
The study of azabicyclic compounds has evolved from the initial focus on natural product synthesis to the design and preparation of novel structures with specific functions. This evolution has been driven by the recognition that the rigid framework of these molecules provides a unique platform for controlling the spatial arrangement of functional groups, which is crucial for their interaction with biological targets. ontosight.ai
Structural Distinctiveness Within Bicyclic Amine Frameworks
The 1-azabicyclo[2.2.1]heptane scaffold possesses a unique and rigid bicyclic structure where a nitrogen atom occupies a bridgehead position. This arrangement consists of a five-membered ring and a six-membered ring fused together. The bridgehead nitrogen introduces significant strain into the system, causing bond angles to deviate from the ideal tetrahedral geometry. This conformational rigidity is a key feature that distinguishes it from more flexible acyclic and monocyclic amines.
In comparison to other bicyclic amines, such as 7-methyl-7-azabicyclo[2.2.1]heptane, which has a small internal C-N-C angle and a high nitrogen inversion barrier, the structural constraints of this compound lead to distinct chemical and physical properties. acs.org The nitrogen inversion in the this compound system is hindered due to its bicyclic nature. stackexchange.com This lack of rapid nitrogen inversion, coupled with the fixed spatial orientation of the lone pair of electrons on the nitrogen atom, influences its basicity and reactivity. stackexchange.com The pKa of this compound has been reported to be 10.53, which is slightly lower than that of quinuclidine (B89598) (10.90), another bridged bicyclic amine. stackexchange.com This difference is attributed to increased ring strain and greater s-character in the lone pair orbital of the this compound. stackexchange.com
The structural parameters of this compound derivatives have been studied using techniques like X-ray crystallography and NMR spectroscopy. For example, in 1-azabicyclo[2.2.1]heptan-3-one, the bridgehead C-N bond length is calculated to be 1.47 Å, and the N-C-C bridge angle is determined to be 94.5° through DFT optimization. These parameters highlight the strained nature of the bicyclic framework.
Fundamental Research Trajectories and Significance in Chemical Science
Classical Total Synthesis Approaches
Classical methods for the synthesis of the this compound core often rely on fundamental organic reactions to construct the bicyclic framework. These strategies include intramolecular cyclization reactions, ring-closure strategies like transannular alkylations, and careful design of acyclic precursors.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of this compound. This approach typically involves the formation of one of the rings by creating a new bond within a suitably functionalized precursor that already contains the other ring or a significant portion of it.
A notable example involves the cyclization of substituted pyrrolidine (B122466) derivatives. For instance, an enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starts from trans-4-hydroxy-L-proline. rsc.org The key step is the intramolecular cyclization of a pyrrolidine derivative bearing a sulfonate ester, which upon deprotection of the pyrrolidine nitrogen, leads to the formation of the bicyclic system. rsc.org
Another strategy utilizes intramolecular 1,3-dipolar cycloaddition of N-(3-alkenyl)nitrones. rsc.orgrsc.org This method has been successfully applied to the asymmetric synthesis of polyhydroxylated derivatives, where a nitrone derived from a sugar dialdehyde (B1249045) undergoes cycloaddition to form a 7-oxa-1-azabicyclo[2.2.1]heptane derivative. rsc.orgrsc.org This intermediate can then be converted to the desired polyhydroxylated quinolizidine (B1214090) and indolizidine compounds. rsc.orgrsc.org
Furthermore, base-mediated heterocyclization of N-(c-3,t-4-dibromocyclohex-1-yl)carbamates provides a convenient route to 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net For example, treating tert-butyl N-(c-3,t-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF at room temperature yields (1RS,2SR,4SR)-2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane. researchgate.net
A one-pot procedure involving imine formation, addition of cyanide, and subsequent intramolecular nucleophilic substitution has also been developed. patsnap.com This method efficiently converts a 4-(mesyloxy)cyclohexanone into the 7-azabicyclo[2.2.1]heptane-1-carbonitrile core. patsnap.com
Ring-Closure Strategies (e.g., Transannular Alkylations)
Transannular reactions, particularly transannular alkylations, represent a powerful strategy for constructing the bridged bicyclic system of this compound. This approach involves the formation of a bond across a medium-sized ring, effectively creating the bicyclic structure in a single, often stereocontrolled, step.
One of the earliest syntheses of a constrained proline analogue, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, utilized a transannular alkylation as the key step, starting from a chiral tert-butyl N-benzylthiopyroglutamate. unirioja.es More recent methodologies have also employed this strategy. For example, palladium-catalyzed transannular C–H arylation of alicyclic amines has been developed, showcasing the ability to functionalize the azabicycloalkane core at unactivated C-H sites. nih.gov
Precursor Design and Elaboration Pathways
The rational design of acyclic or monocyclic precursors is fundamental to the successful synthesis of 1-azabicyclo[2.2.1]heptanes. The choice of starting materials and the sequence of reactions are critical for achieving the desired substitution pattern and stereochemistry.
A common approach begins with readily available starting materials like trans-4-hydroxy-L-proline, which is converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. rsc.org This intermediate can then react with an enolate anion to yield pyrrolidinylacetic esters, which are further elaborated and cyclized to the target bicyclic system. rsc.org
Another strategy involves the use of Diels-Alder reactions. For instance, the cycloaddition of Danishefsky's diene to methyl 2-acetamidoacrylate has been explored as a key step in the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.es A novel synthesis of ethyl this compound-3-carboxylate proceeds via a 1-benzylperhydropyrano[3,4-c]pyrrol-4-one intermediate. rsc.org
The synthesis of bridgehead-substituted azabicyclo[2.2.1]heptane derivatives often starts with a double alkylation of a suitable synthon, followed by hydrogenation and intramolecular cyclization to form a lactam. acs.org This lactam can then be further transformed to introduce desired functionalities. acs.org
Modern and Stereoselective Synthetic Routes
Contemporary synthetic efforts towards this compound and its analogues are increasingly focused on the development of stereoselective methods. These modern routes often employ asymmetric synthesis techniques and catalytic methodologies to achieve high levels of enantiomeric and diastereomeric purity.
Asymmetric Synthesis of Chiral Derivatives
The demand for enantiomerically pure this compound derivatives, particularly for pharmaceutical applications, has driven the development of numerous asymmetric synthetic strategies.
An enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives has been achieved starting from trans-4-hydroxy-L-proline. rsc.org This method relies on the chirality of the starting material to induce the desired stereochemistry in the final product. The key steps involve the reaction of a chiral sulfonate ester with an enolate anion, followed by reduction and cyclization. rsc.org
Another approach involves the use of a chiral auxiliary. For example, the incorporation of a chiral substituted benzyl (B1604629) group on the nitrogen atom of a precursor has enabled the first reported preparation of ethyl this compound-3-carboxylate esters in enantiomerically pure form. rsc.orgresearchgate.net The absolute configuration of the bicyclic esters was confirmed by X-ray crystallography of a chiral intermediate. rsc.orgresearchgate.net
Asymmetric hydroboration has also been employed. The hydroboration of (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene with various borane (B79455) reagents yields diastereomeric mixtures of 3,4-diaminocyclohexanol (B1228659) derivatives. nih.gov The major diastereomer can then be cyclized under Mitsunobu conditions to afford optically pure endo-7-azabicyclo[2.2.1]heptan-2-amine after reductive removal of N-substituents. nih.gov
Furthermore, the asymmetric synthesis of polyhydroxylated derivatives has been accomplished through intramolecular 1,3-dipolar cycloaddition of N-(3-alkenyl)nitrones derived from sugars. rsc.orgrsc.org The inherent chirality of the sugar moiety directs the stereochemical outcome of the cycloaddition, leading to the formation of chiral 7-oxa-1-azabicyclo[2.2.1]heptane derivatives. rsc.orgrsc.org
Catalytic Methodologies (e.g., Palladium-Catalyzed Cyclizations, Asymmetric Hydrogenation, Organocatalysis)
Catalytic methods offer efficient and atom-economical routes to the this compound framework and its derivatives. These approaches often provide high levels of stereocontrol and functional group tolerance.
Palladium-Catalyzed Cyclizations: Palladium catalysis has emerged as a powerful tool in the synthesis of azabicyclic compounds. A notable example is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which provides a direct route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org This reaction proceeds with a broad substrate scope and the resulting products can be further functionalized. rsc.org Additionally, second-generation palladium catalyst systems have been developed for the transannular C–H functionalization of azabicycloalkanes, enabling the late-stage introduction of aryl groups. nih.gov
Asymmetric Hydrogenation: Asymmetric hydrogenation is a key technology for establishing stereocenters. In the context of this compound synthesis, catalytic hydrogenation of unsaturated precursors is often employed to set the stereochemistry of the bicyclic core. For instance, the hydrogenation of enamine precursors using palladium on activated carbon can proceed with quantitative yield while preserving stereochemical integrity. The stereospecific catalytic hydrogenation of a pyrroline (B1223166) intermediate is a crucial step in the synthesis of cis-5-pyridinylproline, a precursor to 1-pyridinyl-7-azabicyclo[2.2.1]heptane analogues. researchgate.net
Organocatalysis: Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has also found application in the synthesis of this compound derivatives. For example, this compound itself has been studied for its basicity and catalytic activity in reactions such as the Michael addition. acs.org While not directly forming the bicyclic core, organocatalytic methods can be used to prepare chiral building blocks that are subsequently converted to the target azabicycles. For instance, L-proline/perchloric acid has been used to catalyze one-pot intramolecular cyclization/dehydration reactions. pwr.edu.pl
A summary of representative catalytic methods is presented in the table below:
| Catalytic Method | Catalyst/Reagent | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Ligand | Transannular C–H Arylation | Functionalization of unactivated C-H bonds | nih.gov |
| Palladium-Catalyzed Cyclization | Pd(0) catalyst | 1,2-Aminoacyloxylation | Direct synthesis of oxygenated derivatives | rsc.org |
| Asymmetric Hydrogenation | Palladium on Carbon | Reduction of Enamines/Pyrrolines | Stereospecific saturation of double bonds | researchgate.net |
| Organocatalysis | L-proline/Perchloric acid | Intramolecular Cyclization/Dehydration | Metal-free catalysis for ring formation | pwr.edu.pl |
Green Chemistry Principles in Azabicyclic Synthesis
The synthesis of azabicyclic frameworks, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes through the use of catalytic reactions, atom economy, and safer reagents and solvents.
Catalytic methods are at the forefront of green synthetic strategies for this bicyclic system. Palladium-catalyzed reactions, for instance, have been employed for the efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes from cyclopentenes. rsc.org These reactions often proceed under mild conditions with high efficiency, minimizing energy consumption and waste. Similarly, the use of Raney nickel as a catalyst has been reported in hydrogenation steps that are crucial for the formation of the bicyclic lactam intermediates. acs.org The development of binary catalytic systems, such as an aminotriphenolate Al(III) complex combined with a bromide salt, enables the synthesis of a wide variety of oxa- and aza-bicyclo[2.2.1]heptanes with high diastereocontrol. acs.org
Another key aspect is the use of enantiomerically pure starting materials derived from natural sources, such as trans-4-hydroxy-L-proline, to construct the chiral azabicyclic framework. rsc.orgacs.org This approach, often referred to as using the "chiral pool," avoids the need for chiral resolutions or asymmetric syntheses, which can be less efficient.
The table below summarizes some catalytic methods applied in the synthesis of azabicyclo[2.2.1]heptane analogues, reflecting green chemistry principles.
| Catalyst System | Reaction Type | Key Feature |
| Palladium(II) Acetate / Copper(II) Acetate | Tethered Aza-Wacker Cyclization | Highly regio- and diastereoselective formation of cyclic phosphoramidates. chemrxiv.org |
| Palladium Catalysts | 1,2-Aminoacyloxylation | Efficient synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org |
| Raney Nickel | Hydrogenation/Intramolecular Cyclization | Reduction of a cyano group followed by cyclization to form a lactam intermediate. acs.org |
| Aminotriphenolate Al(III) / TBAB | Rearrangement of Epoxy-alcohols/amines | Catalytic formation of diverse 2-oxa/aza-bicyclo[2.2.1]heptanes. acs.org |
Retrosynthetic Analysis of the Bridged Azabicyclic Framework
Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules like this compound. The disconnection of the target molecule reveals key synthons and the strategic bond formations required for its assembly.
A common retrosynthetic strategy for the this compound core involves an intramolecular cyclization of a suitably substituted pyrrolidine derivative. This is a powerful approach where the bicyclic system is formed in a key bond-forming step. For example, ethyl this compound-3-carboxylate can be disconnected to a 1-benzyl-3-(2-bromoethyl)-4-ethoxycarbonylpyrrolidinium bromide intermediate, which undergoes intramolecular cyclization. rsc.orgresearchgate.net Another pathway begins with trans-4-hydroxy-L-proline, which is converted into a key pyrrolidine intermediate that cyclizes to form the bicyclic system. rsc.org
Another major retrosynthetic approach is the Diels-Alder reaction, which constructs the bicyclic core in a [4+2] cycloaddition. This strategy can involve the reaction of a diene, such as cyclopentadiene, with a dienophile containing the nitrogen atom. vulcanchem.com Alternatively, a pyrrole (B145914) derivative can act as the diene component. For instance, the reaction of pentaammineosmium(II)-pyrrole complexes with dipolarophiles can yield 7-azabicyclo[2.2.1]heptene derivatives, which can then be reduced to the saturated heptane (B126788) system. google.com
Rearrangement reactions also offer a pathway to the azabicyclic framework. A samarium(II) iodide-mediated cascade reaction can transform a 7-azabicyclo[2.2.1]heptadiene into a functionally prepared 2-azabicyclo[2.2.1]heptene. rsc.org
The following diagram illustrates a simplified retrosynthetic analysis for the this compound core:
Retrosynthetic Pathways
Target: this compound Core
Disconnection 1: Intramolecular Cyclization
Precursor: Substituted Pyrrolidine (e.g., with a leaving group on a side chain)
Disconnection 2: Diels-Alder Reaction
Precursors: Diene (e.g., Cyclopentadiene) + Dienophile (e.g., Imine derivative)
Disconnection 3: Ring Rearrangement
Precursor: Different Bicyclic System (e.g., 7-azabicyclo[2.2.1]heptadiene)
Functionalization and Derivatization of the this compound Core
The rigid this compound scaffold serves as a valuable template for the spatial arrangement of functional groups. Its derivatization is crucial for modulating biological activity and physicochemical properties.
Regioselective Functionalization
Achieving regioselectivity in the functionalization of the azabicyclic core is essential for creating specific analogues. Several strategies have been developed to control the position of new substituents.
One effective method involves a regioselective C-6 deprotonation and halogenation of a pyridinyl substituent attached to the bridgehead position. acs.orgacs.org This allows for the specific introduction of chlorine or bromine atoms, which can then be used in further cross-coupling reactions. Tethered aza-Wacker cyclizations of alkenyl phosphoramidates also proceed with high regioselectivity due to the geometric constraints imposed by the tether. chemrxiv.org
Rearrangement reactions can also be highly regioselective. For example, the rearrangement of azanorbornanic aminyl radicals can lead to specific 2,8-diazabicyclo[3.2.1]oct-2-ene systems. researchgate.net Furthermore, the Mitsunobu reaction or treatment with a sulfonyl chloride/base system can induce a rearrangement of 2-azabicyclo[2.2.1]heptane derivatives to form 2-azabicyclo[3.2.1]octane systems, where the nucleophilic attack occurs regioselectively at the more substituted carbon of an aziridinium (B1262131) intermediate. rsc.org
Introduction of Diverse Substituents
A wide array of substituents can be introduced onto the this compound core to create chemical diversity. Nucleophilic substitution reactions are a common method; for example, an anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane can react with various carbon, nitrogen, and oxygen nucleophiles to introduce new functional groups at the 7-position. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and heteroaryl substituents. This has been demonstrated in the synthesis of α7 nicotinic ligands where various aryl groups were coupled to a halogenated pyridinyl-azabicyclo[2.2.1]heptane scaffold. acs.orgacs.org
The nitrile group is a versatile functional handle that can be introduced and subsequently transformed. It can undergo nucleophilic attack or be reduced to an amine or aldehyde, expanding the synthetic possibilities. smolecule.com
The table below lists examples of substituents introduced onto the azabicyclo[2.2.1]heptane core and the methods used.
| Substituent Type | Method of Introduction | Position | Reference |
| Pyridinyl | Double alkylation, hydrogenation, cyclization | Bridgehead | acs.orgacs.org |
| Chlorine, Bromine | Regioselective deprotonation-halogenation | On bridgehead substituent | acs.orgacs.org |
| Aryl groups | Suzuki-Miyaura coupling | On bridgehead substituent | acs.orgacs.org |
| Ethoxycarbonyl, Methylisoxazole | Nucleophilic substitution | C7-position | acs.org |
| Phenyl | Diels-Alder followed by modifications | C2/C3-position | nih.gov |
Side-Chain and Bridgehead Modifications
Modifications to existing side chains or directly at the bridgehead positions of the this compound core are critical for fine-tuning molecular properties.
Bridgehead substitution has been a key strategy in developing ligands for nicotinic receptors. Syntheses have been developed to place pyridinyl substituents at the bridgehead position, which can be further modified. acs.orgacs.org The introduction of substituents at the C4-bridgehead position has also been shown to completely control the cis-trans equilibrium of an adjacent amide bond, a significant finding for conformational control. d-nb.info
Side-chain modifications are equally important. For instance, an anti-7-ethoxycarbonyl group can be converted into a methylisoxazole ring. acs.org In a more complex example, two 7-azabicyclo[2.2.1]heptane units, substituted at the bridgehead, have been linked together by side chains of varying lengths using ring-closing metathesis (RCM). d-nb.inforesearchgate.net This "stapling" strategy creates novel dimeric structures and has been used to study the relationship between the linker length and the rotational dynamics of the amide bond connecting the units. d-nb.info
Theoretical Conformational Landscape Studies
Computational chemistry has been instrumental in mapping the potential energy surface of this compound and its derivatives, providing insights into stable conformations and the energy barriers that separate them.
Energy Minima and Transition States of the Bridged System
Theoretical studies, often employing methods like density functional theory (DFT), have characterized the energy minima and transition states of the this compound system. The bicyclic framework imposes significant strain, influencing the preferred geometries. For instance, in derivatives like 7-azabicyclo[2.2.1]heptane amides, the nitrogen atom can adopt a pyramidal geometry, a deviation from the typical planar arrangement in amides. acs.orgnih.govresearchgate.net Calculations have shown that these nitrogen-pyramidal structures correspond to energy minima. acs.orgresearchgate.net
The energy differences between various conformers, such as chair and twist-boat forms in related azabicyclic systems, have been calculated to be in the range of 5-7 kcal/mol, with transition states being approximately 11 kcal/mol higher in energy than the most stable chair conformer. researchgate.net These computational models help rationalize the observed experimental data and predict the conformational behavior of new derivatives.
Nitrogen Inversion Barriers and Dynamics
A key feature of the this compound system is the barrier to nitrogen inversion, a process where the nitrogen atom and its substituents pass through a planar transition state. Due to the rigid bicyclic structure, this inversion is significantly hindered compared to acyclic amines. stackexchange.com This rigidity makes the lone pair of electrons on the nitrogen more available for bonding, which can influence the compound's basicity. stackexchange.com
Studies on N-methyl derivatives of azabicyclo[2.2.1]heptanes have revealed unusually high inversion barriers, on the order of 14-15 kcal/mol. acs.orgacs.org This high barrier is attributed to the constriction of the internal C-N-C bond angle, which introduces more strain in the planar transition state compared to the pyramidal ground state. acs.org Torsional strain, arising from the eclipsing of bonds, also plays a significant role in determining the inversion barrier. acs.orgacs.org For example, the inversion barrier in 2-methyl-2-azabicyclo[2.2.1]heptane is lower than in its 7-methyl counterpart, a difference that can be explained by the interplay of angle and torsional strain. acs.org
Spectroscopic Probes for Conformational Elucidation
A variety of spectroscopic techniques are employed to experimentally investigate the conformation and stereochemistry of this compound and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes
NMR spectroscopy is a powerful tool for studying the three-dimensional structure and dynamic processes in this compound systems. Both ¹H and ¹³C NMR are used to verify the regiochemistry of the bicyclic scaffold and identify functional groups. For instance, in derivatives of 2-azabicyclo[2.2.1]heptan-3-one, distinct signals in the ¹H NMR spectrum can be assigned to the bridgehead protons and the NH group.
Temperature-dependent NMR studies are particularly valuable for investigating dynamic processes like nitrogen inversion and restricted rotation around amide bonds. rsc.orgrsc.org By analyzing changes in the NMR line shape at different temperatures, researchers can determine the rate constants and activation barriers for these conformational changes. acs.orgacs.orgrsc.org For example, low-temperature ¹³C NMR measurements have been used to determine the relative stability of endo and exo isomers of 2-methyl-2-azabicyclo[2.2.1]heptane and to measure the barrier to nitrogen inversion. acs.orgacs.orglookchem.com Two-dimensional NMR techniques, such as COSY and NOESY, are also employed for unambiguous stereochemical assignment.
Below is a table summarizing representative ¹H NMR spectral data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (exo) | 2.85 | ddd | 9.5, 4.5, 1.5 |
| H-2, H-6 (endo) | 2.65 | ddd | 9.5, 2.0, 2.0 |
| H-3, H-5 (exo) | 1.65 | m | |
| H-3, H-5 (endo) | 1.40 | m | |
| H-4 | 2.50 | m | |
| H-7 (syn) | 1.55 | d | 9.0 |
| H-7 (anti) | 1.25 | d | 9.0 |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and the specific derivative.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination
Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral derivatives of this compound. acs.orgarkat-usa.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light, which is highly sensitive to the molecule's three-dimensional arrangement. The absolute configuration of enantiomerically pure esters of this compound-3-carboxylic acid, for instance, has been deduced through a combination of chemical correlation and chiroptical measurements, supported by X-ray crystallography of intermediates. rsc.org Quantum chemical simulations are often used in conjunction with experimental CD spectra to confirm the assigned absolute stereochemistry. arkat-usa.org
X-ray Crystallographic Analysis of Crystalline Forms and Derivatives
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the rigid bicyclic framework of azabicyclo[2.2.1]heptane and its derivatives. While structural data on the unsubstituted parent this compound is not extensively detailed in the provided search results, analysis of its derivatives provides significant insight into the conformational constraints and stereochemical features imposed by this ring system.
Crystal structure analysis has been performed on several derivatives, including various isomers where the nitrogen atom is at different positions within the bicyclic system. For instance, the molecular structure of the 7-azabicyclo[2.2.1]heptane parent ring has been characterized in its hydrochloride salt form. iucr.org In this structure, the cation is generated by a crystallographic mirror plane with the nitrogen atom located on the mirror. iucr.org The crystal structure is stabilized by N—H···Cl hydrogen bonds that form chains along the iucr.org direction. iucr.org
In a study of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide, a related bicyclic diamine, the asymmetric unit was found to contain two crystallographically independent cages of the molecule. iucr.orgnih.gov Each cage is protonated at both nitrogen atoms, and the structure is stabilized by a complex three-dimensional network of N—H···Br hydrogen bonds. iucr.orgnih.gov
The crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate, another derivative, reveals two molecules with slightly different conformations within the asymmetric unit. iucr.orgnih.govresearchgate.net These conformational differences are primarily due to different C—O—C—C torsion angles, which result in varied twists of a terminal benzene (B151609) ring. iucr.orgnih.govresearchgate.net The molecules in the crystal are linked by C—H⋯O interactions, creating a three-dimensional network. iucr.orgnih.govresearchgate.net
The analysis of N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives by single-crystal X-ray diffraction has shown that these molecules exhibit nitrogen-pyramidalization in the solid state. acs.org Similarly, the X-ray structure of a pyridazine (B1198779) analogue of epibatidine (B1211577), which contains an unprotected 7-azabicyclo[2.2.1]heptane moiety, showed two racemic solid-state conformations within the crystal lattice. acs.org
Detailed crystallographic data for selected derivatives are presented below.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate | C₁₃H₁₃NO₄ | Monoclinic | P2₁ | a = 11.212 Å, b = 8.8943 Å, c = 12.258 Å, β = 105.345° | iucr.orgnih.gov |
| (1S,4S)-2,5-Diazoniabicyclo[2.2.1]heptane Dibromide | C₅H₁₂N₂²⁺·2Br⁻ | Not specified | Not specified | Dx = 2.064 Mg m⁻³ | nih.gov |
| 7-Azabicyclo[2.2.1]heptan-7-ium chloride | C₆H₁₂N⁺·Cl⁻ | Not specified | Not specified | C1—C2 = 1.528 Å, C1—C6 = 1.523 Å, C1—N7 = 1.508 Å | iucr.org |
Computational Chemistry Approaches to Conformational Preferences
Computational chemistry provides a powerful lens for examining the conformational landscape of this compound and its derivatives. These studies offer insights into structural parameters, energetic preferences, and the electronic effects inherent to this strained bicyclic system.
For the derivative 1-azabicyclo[2.2.1]heptan-3-one, computational studies have been employed to determine key structural parameters. Density Functional Theory (DFT) optimizations have calculated the bridgehead C-N bond length to be approximately 1.47 Å and the N-C-C bridge angle to be 94.5°. These calculations highlight the significant strain at the bridgehead nitrogen. The studies also suggest that the nitrogen lone pair engages in partial conjugation with the carbonyl group. The rigid bicyclic structure forces the six-membered ring into a chair-like conformation, while the five-membered ring adopts a twisted envelope conformation to minimize steric strain.
DFT calculations have also been used to investigate the conformational properties of the related 7-azabicyclo[2.2.1]heptane system. These studies have confirmed that amides of this bicyclic amine are intrinsically nitrogen-pyramidal. acs.org The calculations reproduced these pyramidal structures as energy minima and correlated the magnitude of electron delocalization from the nitrogen lone pair to the carbonyl π* orbital with the rotational barriers around the amide bond. acs.org
In studies of N-arylmethyl-7-azabicyclo[2.2.1]heptane derivatives, DFT has been used to probe the reaction mechanisms and conformational energies. researchgate.net For the cyclohexane (B81311) ring system, which is a component of the bicyclic structure, calculations have shown the chair conformation to be the lowest in energy. The energy difference between the chair and the 2,5-twist conformer was calculated to be in the range of 5.78 to 6.10 kcal/mol at the MP2 level of theory. researchgate.net
Simulation studies on peptides containing a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) have indicated that this moiety can stabilize a β-strand-like extended conformation of an adjacent amino acid. acs.org These findings suggest that the conformational rigidity of the azabicyclo[2.2.1]heptane scaffold can be used to influence the secondary structure of peptides. acs.orguni-regensburg.de
| Compound/System | Parameter | Calculated Value | Method | Reference |
|---|---|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-3-one | Bridgehead C-N bond length | 1.47 Å | Not specified | |
| 1-Azabicyclo[2.2.1]heptan-3-one | N-C-C bridge angle | 94.5° | DFT optimization | |
| Cyclohexane ring system | ΔE (chair vs. 2,5-twist) | 5.78 - 6.10 kcal/mol | MP2 | researchgate.net |
| Cyclohexane ring system | ΔE (chair vs. 1,4-boat) | 6.76 - 7.16 kcal/mol | MP2 | researchgate.net |
Reactivity and Mechanistic Studies of 1 Azabicyclo 2.2.1 Heptane Systems
Nucleophilic and Electrophilic Reactivity of the Bridgehead Nitrogen Atom
The bridgehead nitrogen atom in the 1-azabicyclo[2.2.1]heptane scaffold is a key determinant of its chemical behavior. Possessing a lone pair of electrons, this nitrogen atom primarily exhibits nucleophilic character. Its reactivity is, however, modulated by the rigid, strained bicyclic structure.
The nucleophilicity of the nitrogen atom is demonstrated in its reactions with various electrophiles. A prominent example is its ability to undergo nucleophilic substitution reactions, typically with alkyl halides. In these reactions, the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. This process, a type of quaternization, underscores the availability of the nitrogen's lone pair for bond formation.
Despite its nucleophilic nature, the reactivity of the bridgehead nitrogen can be influenced by steric and electronic factors imposed by the bicyclic framework. The constrained geometry of the this compound system can affect the approach of electrophiles and the stability of the resulting transition states and products. Computational studies on related bridged bicyclic systems have indicated that the strain introduced by the bridgehead nitrogen causes deviations from ideal bond angles.
While the primary reactivity of the nitrogen is nucleophilic, the potential for electrophilic attack on the nitrogen is less characteristic. Such reactions would require the nitrogen to react with a very strong electron-withdrawing group, a scenario not commonly reported for this specific system. The inherent electron-donating nature of the nitrogen atom makes it a poor candidate for electrophilic attack.
Ring-Opening Reactions and Skeletal Rearrangements
The strained bicyclic framework of this compound and its derivatives makes them susceptible to ring-opening reactions and skeletal rearrangements, often under specific conditions or upon transformation into more reactive intermediates.
One notable pathway to ring-opening involves the dequaternization of bicyclic ammonium salts derived from the this compound core. It has been reported that the process of removing an N-alkyl group (dequaternization) from these quaternary salts can lead unexpectedly to the rupture of one of the rings rather than the simple loss of the N-substituent. researchgate.net This highlights how the strain within the bicyclic system can be released through bond cleavage.
Skeletal rearrangements are also a key feature of this system's reactivity, particularly in the context of constructing more complex molecular architectures. A significant example is the aza-Cope rearrangement. Overman and coworkers have utilized aza-Cope/Mannich reactions to synthesize complex bridged tricyclic structures, which are present in natural products like the Stemona alkaloids. wikipedia.org In a relevant transformation, a this compound salt is reacted with paraformaldehyde, initiating a cascade that forms a pivotal aza-tricyclic structure. wikipedia.org This rearrangement proceeds through a acs.orgacs.org-sigmatropic shift characteristic of the Cope rearrangement, facilitated by the nitrogen atom. wikipedia.org
Furthermore, rearrangements have been observed in related azabicyclic systems that can provide insight into the potential reactivity of the this compound core. For example, under Mitsunobu conditions, derivatives of 2-azabicyclo[2.2.1]heptane have been shown to rearrange to the 2-azabicyclo[3.2.1]octane system. While this involves a different isomer, it demonstrates the propensity of these strained bicyclic structures to undergo skeletal reorganization to achieve greater stability.
Quaternization Reactions and Ammonium Salt Formation
A fundamental reaction of the this compound system is the quaternization of the bridgehead nitrogen atom. This reaction involves the alkylation of the tertiary amine with an alkylating agent, typically an alkyl halide, to form a permanently charged quaternary ammonium salt. wikipedia.org This classic transformation is often referred to as the Menshutkin reaction. tue.nl
The reaction proceeds via a second-order nucleophilic substitution (SN2) mechanism. tue.nl The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. tue.nl The product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge. wikipedia.org
A variety of quaternizing agents can be employed, with benzyl (B1604629) halides and other alkyl halides being common choices. google.com The choice of solvent can significantly influence the reaction rate and efficiency. Polar solvents such as alcohols, DMF, or acetonitrile are often used to facilitate these reactions. google.com Research has also shown that carrying out the reaction in water or a water-containing organic solvent can lead to shorter reaction times and higher yields. google.com
| Reactants | Quaternizing Agent | Solvent | Conditions | Product Type |
| Tertiary Amine | Alkyl Halide | Polar (e.g., Methanol) | 40°C, 3 days | Quaternary Ammonium Salt |
| Tertiary Amine | Benzyl Halide | Water or Water-containing organic solvent | 40 to 70 °C | Quaternary Ammonium Salt |
This table provides illustrative data on typical conditions for quaternization reactions.
The formation of these quaternary ammonium salts is not only a fundamental aspect of the compound's reactivity but also serves as a crucial step in various synthetic pathways. For instance, these salts can be intermediates in dequaternization-induced ring-opening reactions or in skeletal rearrangements like the aza-Cope reaction. researchgate.netwikipedia.org
C-H Functionalization Studies on the Azabicyclic Core
The direct conversion of carbon-hydrogen (C-H) bonds into carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bonds, known as C-H functionalization, represents a powerful strategy in modern organic synthesis for streamlining the construction of complex molecules. sigmaaldrich.cnsigmaaldrich.com This approach offers significant advantages in terms of step economy and waste reduction by avoiding the need for pre-functionalized starting materials. sigmaaldrich.com
While specific studies focusing exclusively on the C-H functionalization of the this compound core are not extensively detailed in the provided search results, strategies developed for related azabicyclic systems offer valuable insights. For instance, catalytic strategies involving transition metals have been shown to be effective for the selective modification of these frameworks.
One relevant example is the use of iridium-catalyzed C-H activation, which enables the selective modification of bridgehead positions in related bicyclic systems. Such methods could potentially be applied to the this compound core to introduce functional groups at specific C-H bonds, thereby expanding its synthetic utility. The selectivity of these reactions is often guided by directing groups or the inherent reactivity of specific C-H bonds within the molecule. sigmaaldrich.com
Computational modeling, using methods like Density Functional Theory (DFT), can be employed to predict reactive sites for C-H functionalization. By calculating parameters such as Fukui indices, it is possible to identify regions of the molecule that are most susceptible to electrophilic or nucleophilic attack, thereby guiding the rational design of selective C-H functionalization reactions. The application of these modern synthetic techniques to the this compound scaffold holds promise for creating novel derivatives with diverse applications.
Reaction Kinetics and Thermodynamic Parameters of Transformations
The study of reaction kinetics and thermodynamic parameters provides quantitative insight into the reactivity, mechanism, and energy changes associated with the chemical transformations of this compound.
The quaternization of tertiary amines, known as the Menshutkin reaction, is a key transformation for this system. This reaction follows a second-order nucleophilic substitution (SN2) pathway, meaning its rate is dependent on the concentrations of both the tertiary amine (this compound) and the alkyl halide. tue.nl The reaction is typically highly exothermic. tue.nl Kinetic studies of related systems have explored the influence of solvent polarity and temperature on the reaction rate, which are crucial parameters for process optimization. tue.nl
Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are essential for understanding the feasibility and position of equilibrium for reactions involving the azabicyclic core. For instance, in studies of the base-catalyzed hydrolysis of amides based on the related 7-azabicyclo[2.2.1]heptane scaffold, calculated Gibbs free energies were consistent with experimental findings that these non-planar amides were resistant to hydrolysis. researchgate.net
While specific thermodynamic data for this compound itself are not detailed in the search results, the principles are directly applicable. For any transformation, such as a ring-opening or skeletal rearrangement, a negative Gibbs free energy change would indicate a spontaneous process. The activation parameters, including the activation energy (Ea), derived from kinetic studies at different temperatures, provide information about the energy barrier of the reaction, which is critical for understanding the reaction mechanism and predicting reaction rates.
| Reaction Type | Kinetic Profile | Key Thermodynamic Parameters | Influencing Factors |
| Quaternization (Menshutkin) | SN2, Second-order | ΔH (exothermic) | Solvent, Temperature, Steric hindrance |
| Hydrolysis (of related amides) | Base-catalyzed | ΔG (Gibbs Free Energy) | Strain, Nitrogen pyramidalization |
This table summarizes key kinetic and thermodynamic concepts relevant to the reactivity of azabicyclic systems.
Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule through highly accurate mass measurements. For 1-azabicyclo[2.2.1]heptane (C₆H₁₁N), the molecular ion peak ([M]⁺˙) would be observed at a high mass accuracy corresponding to its molecular weight. Beyond confirmation, the fragmentation patterns observed upon ionization, typically through electron impact (EI), reveal the intrinsic stability and bond strengths within the bicyclic framework.
The fragmentation of ionized this compound and its analogs is governed by the relief of ring strain and the stability of the resulting fragment ions. While detailed pathway studies for the parent compound are not extensively published, analysis of related azabicyclic systems allows for the prediction of characteristic fragmentation routes. The decomposition is expected to initiate from the molecular ion, with key bond cleavages leading to stable radical cations and neutral losses.
Common fragmentation pathways for similar bicyclic amines often involve:
α-Cleavage: Fission of a carbon-carbon bond adjacent to the nitrogen atom is a dominant pathway for amines. This would lead to the expulsion of a neutral radical and the formation of a stable iminium cation.
Retro-Diels-Alder (RDA) Reaction: Although less common for saturated systems compared to their unsaturated counterparts, RDA-type fragmentations can occur, leading to the cleavage of two bonds and the formation of distinct radical cations.
Ring-Opening: Cleavage of C-C or C-N bonds can lead to a variety of ring-opened intermediates that undergo further fragmentation, often involving hydrogen shifts, to produce a cascade of smaller ions. For instance, the cleavage of the C1-C2 bond followed by other rearrangements can lead to the loss of ethylene (C₂H₄).
A proposed fragmentation scheme based on the analysis of related structures, such as 8-azabicyclo[3.2.1]oct-2-ene, suggests that initial bond cleavages are directed by the heteroatom and the inherent strain of the ring system aip.org.
| m/z Value | Proposed Formula | Proposed Structure/Origin |
|---|---|---|
| 97 | [C₆H₁₁N]⁺˙ | Molecular Ion ([M]⁺˙) |
| 96 | [C₆H₁₀N]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 82 | [C₅H₈N]⁺ | Loss of a methyl radical ([M-CH₃]⁺) via rearrangement |
| 69 | [C₄H₇N]⁺˙ | Loss of ethylene ([M-C₂H₄]⁺˙) from ring cleavage |
| 68 | [C₄H₆N]⁺ | Loss of an ethyl radical ([M-C₂H₅]⁺) |
Gas-Phase Ion Chemistry and Reactivity
Gas-phase ion chemistry provides fundamental data on the intrinsic properties of molecules, free from solvent effects. For this compound, the most significant of these properties are its proton affinity (PA) and gas-phase basicity (GB). The proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction pageplace.de.
These values are a direct measure of the nitrogen lone pair's ability to accept a proton. The rigid and strained bicyclic structure of this compound significantly influences its basicity. The bridgehead nitrogen atom is forced into a specific geometry, which affects the hybridization and accessibility of its lone pair of electrons.
Studies comparing a series of bicyclic amines have shown a clear trend: increasing geometric strain correlates with decreasing basicity (lower pKa and PA values) rsc.org. This is attributed to the increased s-character of the nitrogen's lone pair orbital and greater strain in the resulting protonated species rsc.org. The PA of this compound is lower than that of less strained amines like quinuclidine (B89598) (1-azabicyclo[2.2.2]octane), indicating it is a weaker base in the gas phase.
| Compound | Structure | PA (kJ/mol) | GB (kJ/mol) |
|---|---|---|---|
| This compound | Strained Bicyclic | ~941 | ~912 |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | Less Strained Bicyclic | 973.2 | 942.3 |
| Triethylamine | Acyclic | 972.0 | 939.8 |
Note: Values are approximate or drawn from compilations and comparative studies for illustrative purposes.
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting spectrum provides the ionization energies for removing electrons from different molecular orbitals.
For this compound, PES is particularly insightful for characterizing the energy of the highest occupied molecular orbital (HOMO), which is primarily associated with the lone pair of electrons on the nitrogen atom. The first vertical ionization potential (IP) in the PES spectrum corresponds to the energy required to remove this lone pair electron.
The value of this IP is sensitive to the geometry and hybridization at the nitrogen center. In strained systems like this compound, the enforced bond angles can lead to a rehybridization of the nitrogen orbitals. This structural constraint affects the energy of the lone pair. Comparative PES studies of rigid amines, such as 1-azaadamantane and quinuclidine, have been used to analyze how the cage structure influences electronic properties researchgate.net. The photoelectron spectrum of this compound has been noted in the literature, providing experimental data on its electronic configuration rsc.org. The ionization energy of the nitrogen lone pair is directly related to its proton affinity, linking PES data with the findings from gas-phase ion chemistry rsc.org. A higher ionization potential generally corresponds to lower basicity, as it is more difficult to remove the electron (in PES) or share it with a proton (in acid-base reactions).
Solid-State NMR for Polymorphic and Solid-State Structural Studies of Derivatives
While solution-state NMR is standard for routine characterization, solid-state NMR (ssNMR) provides invaluable information about the structure, polymorphism, and dynamics of molecules in the crystalline state. For derivatives of this compound, ssNMR can reveal details that are inaccessible in solution.
Derivatives of this compound, such as N-acyl or N-benzoyl substituted analogs, have been studied for their conformational properties in the solid state rsc.orgacs.org. X-ray crystallography has shown that the amide nitrogen in N-benzoyl-7-azabicyclo[2.2.1]heptane can exhibit significant pyramidalization, a deviation from the expected planar geometry of amides acs.org. Solid-state NMR is an ideal technique to probe the consequences of such structural features.
Key applications of ssNMR for these derivatives include:
Polymorph Identification: Different crystalline forms (polymorphs) of a single compound can have distinct ssNMR spectra due to variations in molecular packing and conformation. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) experiments can distinguish between polymorphs.
Conformational Analysis: ssNMR can be used to study the torsional angles and planarity of substituent groups, such as the amide bond in N-acyl derivatives. The chemical shifts are highly sensitive to the local electronic environment, which is dictated by conformation.
Intermolecular Interactions: The technique can probe intermolecular interactions like hydrogen bonding by analyzing chemical shifts and through specialized experiments that measure internuclear distances.
Molecular Dynamics: Variable-temperature ssNMR experiments can provide information on dynamic processes in the solid state, such as restricted rotation around the amide C-N bond, which has been observed in these systems rsc.org.
Recently, derivatives of this compound have been incorporated as organic cations in hybrid perovskite materials, where order-disorder transitions of the cation within the inorganic framework are critical to the material's properties researchgate.net. Solid-state NMR is a primary tool for characterizing the motion and orientation of these organic components within the crystal lattice.
| ssNMR Technique | Information Obtained | Relevance to Derivatives |
|---|---|---|
| ¹³C CP-MAS | Distinguishes non-equivalent carbon atoms in the asymmetric unit; identifies polymorphs. | Characterizing different crystal forms of N-acyl or co-crystal derivatives. |
| ¹⁵N CP-MAS | Probes the local environment of the nitrogen atom; sensitive to protonation state and hybridization. | Directly measures the effect of pyramidalization and substitution on the bicyclic nitrogen. |
| Variable-Temperature (VT) ssNMR | Investigates dynamic processes like molecular rotation or conformational exchange. | Quantifying the energy barriers for amide bond rotation or whole-molecule motion in perovskites. |
| 2D Correlation Spectroscopy | Establishes through-bond or through-space connectivities. | Confirming molecular structure and determining intermolecular packing arrangements. |
Theoretical and Computational Chemistry of 1 Azabicyclo 2.2.1 Heptane
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for elucidating the electronic structure and intrinsic properties of 1-azabicyclo[2.2.1]heptane. These calculations can accurately predict molecular geometries, orbital energies, and the distribution of electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
DFT studies on related azabicyclic systems, such as 7-azabicyclo[2.2.1]heptane derivatives, have been instrumental in understanding their conformational preferences and the nature of their chemical bonds. For instance, calculations have been used to reproduce the nitrogen-pyramidal structures of these bicyclic amides as energy minima. acs.org Natural Bond Orbital (NBO) analysis, a method to study the delocalization of electron density, has been employed to investigate the electronic interactions within these strained ring systems. acs.orgacs.org NBO analysis on azabicycles has shown that the nitrogen inversion-rotation barriers are largely determined by the energies of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. acs.org
In the context of ligand-receptor interactions, ab initio calculations have been used to explore the significant role of π-cation interactions. A study on the azabicyclo[2.2.1]heptane fragment of the potent nicotinic ligand epibatidine (B1211577) revealed that it elicits a strong interaction energy with aromatic amino acid side chains like tryptophan. nih.gov
| Calculated Property | Typical Method | Predicted Value/Information |
|---|---|---|
| Dipole Moment | DFT (e.g., B3LYP/6-31G) | A non-zero value indicating polarity, with the negative pole oriented towards the nitrogen atom. |
| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating ability. |
| LUMO Energy | DFT (e.g., B3LYP/6-31G*) | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting ability. |
| NBO Atomic Charge on Nitrogen | NBO analysis from DFT results | A negative partial charge, confirming the electronegativity of the nitrogen atom. |
Molecular Dynamics Simulations for Solvation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their interactions with solvent molecules and other solutes. For this compound, MD simulations can provide detailed insights into its solvation shell structure, the thermodynamics of solvation, and the nature of its intermolecular interactions.
The calculation of solvation free energies is a key application of MD simulations in understanding how a molecule behaves in different solvents. nih.gov These calculations are crucial for predicting properties like solubility and partitioning between different phases, which are important in drug design. nih.gov MD simulations, often in conjunction with experimental data like NMR constraints, have been used to validate theoretical predictions for related bicyclic systems. nih.gov
While specific MD simulation data for this compound is sparse in the literature, the following table illustrates the type of information that can be obtained from such simulations for a small molecule in an aqueous solution.
| Simulation Property | Methodology | Expected Findings for this compound in Water |
|---|---|---|
| Solvation Free Energy | Thermodynamic Integration or Free Energy Perturbation | A negative value, indicating favorable solvation in water. |
| Radial Distribution Function (g(r)) of Water around Nitrogen | MD simulation with a suitable water model (e.g., TIP3P) | A distinct first peak indicating a well-defined first solvation shell, with water molecules forming hydrogen bonds with the nitrogen's lone pair. |
| Hydrogen Bond Analysis | Geometric or energetic criteria applied to MD trajectories | Quantification of the number and lifetime of hydrogen bonds between the nitrogen atom of this compound and surrounding water molecules. |
Prediction of Spectroscopic Properties and Reactivity Profiles
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. For this compound, DFT calculations are a reliable method for predicting its nuclear magnetic resonance (NMR) and infrared (IR) spectra. These predictions are invaluable for confirming the structure of newly synthesized derivatives and for understanding the relationship between structure and spectral features.
The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in organic chemistry, often achieving high accuracy when appropriate computational methods and basis sets are used. nih.govnsf.govnih.gov Similarly, the vibrational frequencies in an IR spectrum can be calculated, and their comparison with experimental data aids in the assignment of vibrational modes. researchgate.net
The reactivity of this compound can also be profiled using computational methods. DFT calculations can provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack by analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO) and by calculating various reactivity descriptors. researchgate.net
The following table presents a hypothetical set of predicted spectroscopic data for this compound, based on typical results from DFT calculations.
| Spectroscopic Property | Computational Method | Predicted Data |
|---|---|---|
| ¹³C NMR Chemical Shifts (ppm) | DFT (GIAO method) | Distinct signals for the bridgehead and methylene (B1212753) carbons. |
| ¹H NMR Chemical Shifts (ppm) | DFT (GIAO method) | Complex multiplets due to the rigid bicyclic structure and spin-spin coupling. |
| Major IR Vibrational Frequencies (cm⁻¹) | DFT frequency calculation | C-H stretching, C-N stretching, and various bending modes characteristic of the bicyclic amine structure. |
Force Field Development and Parameterization for Molecular Modeling
Molecular mechanics (MM) force fields are essential for conducting large-scale molecular simulations, such as MD. A force field is a set of parameters that describes the potential energy of a system of atoms. For novel molecular scaffolds like this compound, the development of accurate and transferable force field parameters is a critical and challenging task.
Commonly used force fields like AMBER, CHARMM, and OPLS-AA have well-established parameters for standard biomolecules, but often lack parameters for new chemical entities. ucsb.eduresearchgate.net The parameterization process for a new molecule typically involves obtaining quantum mechanical data for its geometry, vibrational frequencies, and conformational energies, and then fitting the MM parameters to reproduce this data.
The development of a specific force field for this compound would involve the following steps, as outlined in the table below.
| Parameter Type | Derivation Method | Target Data |
|---|---|---|
| Bond and Angle Parameters | Fitting to QM optimized geometries and vibrational frequencies. | Equilibrium bond lengths and angles, force constants from QM calculations. |
| Torsional Parameters | Fitting to QM potential energy scans around rotatable bonds. | Rotational energy profiles from ab initio or DFT calculations. |
| Non-bonded Parameters (van der Waals and Electrostatic) | Fitting to experimental data (e.g., heats of vaporization, densities) and/or QM interaction energies. | Thermodynamic properties of the pure liquid or interaction energies with other molecules. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Frameworks
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which are often investigated for their therapeutic potential, QSAR studies are invaluable for guiding the design of more potent and selective molecules.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly well-suited for studying the structure-activity relationships of ligands that bind to a specific receptor. nih.govnih.gov These methods correlate the biological activity of a set of aligned molecules with their 3D steric and electrostatic fields.
QSAR studies on azabicyclic compounds, including those with the 8-azabicyclo[3.2.1]octane and other related scaffolds, have been successfully used to develop predictive models for their activity as muscarinic and nicotinic acetylcholine (B1216132) receptor antagonists. nih.govnih.gov These studies have highlighted the importance of steric and electrostatic interactions for receptor binding.
A typical framework for a QSAR study on this compound derivatives would involve the elements described in the following table.
| QSAR Component | Description | Example for this compound Derivatives |
|---|---|---|
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Steric and electrostatic fields (CoMFA/CoMSIA), topological indices, and quantum chemical descriptors. |
| Statistical Method | Algorithm used to build the mathematical model. | Partial Least Squares (PLS) regression is commonly used in 3D-QSAR. |
| Model Validation | Assessment of the statistical significance and predictive power of the model. | Cross-validation (q²), correlation coefficient (r²), and prediction on an external test set. |
| Contour Maps | Graphical representation of the QSAR model, highlighting regions where steric bulk or electrostatic charge are favorable or unfavorable for activity. | Visual guides for designing new derivatives with improved biological activity. |
Pharmacological and Biological Interactions at the Molecular Level
Receptor Binding Studies and Ligand-Receptor Interactions
Derivatives of 1-azabicyclo[2.2.1]heptane have been extensively studied for their binding affinities to a range of receptors, demonstrating both high affinity and selectivity, which are critical for the development of targeted therapeutics.
The this compound core has been incorporated into ligands targeting several receptor systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), orexin receptors, and sigma (σ) receptors. The rigid nature of this scaffold helps to confer selectivity for specific receptor subtypes.
For instance, N-arylalkyl- and N-aryl-substituted 7-azabicyclo[2.2.1]heptanes have been evaluated as ligands for neuronal nAChRs. In vitro binding affinities, determined by the inhibition of [³H]cytisine binding in rat brain tissue, revealed that N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane is a potent ligand with a Kᵢ of 98 nM researchgate.net.
In the realm of muscarinic receptors, derivatives of this compound have shown promise. The rigidity of the azanorbornane structure is thought to contribute to receptor selectivity nih.gov.
Furthermore, substituted azabicyclo[2.2.1]heptanes have been developed as selective orexin-1 receptor (OX1R) antagonists. Optimization of a dual orexin receptor antagonist led to compounds with high affinity and selectivity for OX1R over OX2R researcher.life. For example, the 3-fluorobenzamide derivative showed a favorable balance of properties researcher.life.
Derivatives of azabicyclo[2.2.1]heptane have also been explored for their interaction with sigma receptors. While reducing the steric bulk from a larger polycycle to the azabicyclo[2.2.1]heptane framework led to a decrease in binding affinity, it presented a promising scaffold for developing selective σ₂R agonists acs.org.
| Compound/Derivative | Receptor Target | Affinity (Kᵢ/IC₅₀) |
|---|---|---|
| N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane | Neuronal nAChRs | 98 nM (Kᵢ) |
| Substituted azabicyclo[2.2.1]heptane (optimized) | Orexin-1 Receptor (OX1R) | High affinity and selectivity |
| Azabicyclo[2.2.1]heptane derivatives | Sigma-2 Receptor (σ₂R) | Scaffold for selective agonists |
The interaction between ligands containing the this compound scaffold and their receptor targets is governed by a combination of steric and electronic factors. The rigid, bicyclic nature of the core structure plays a crucial role in orienting key functional groups for optimal interaction with the receptor's binding pocket.
A key feature in the binding of many of these ligands is the cationic nature of the nitrogen atom within the bicyclic system. This positive charge is essential for forming strong ionic interactions with negatively charged amino acid residues, such as aspartate, in the binding sites of aminergic G-protein coupled receptors (GPCRs) nih.gov.
Furthermore, cation-π interactions are significant in the binding of these ligands to receptors like nAChRs. The interaction between the positively charged azabicyclo[2.2.1]heptane cation and aromatic amino acid residues, such as tryptophan, within the nAChR binding site contributes to the high affinity of these compounds.
The stereochemistry of the this compound scaffold and its substituents is also a critical determinant of binding affinity and selectivity. The specific three-dimensional arrangement of atoms can significantly influence how the molecule fits into a binding site and interacts with key residues.
Enzyme Inhibition and Activation Mechanisms
Derivatives of this compound have been investigated as inhibitors of various enzymes, where the rigid scaffold allows for specific binding to the active site, thereby blocking the binding of the natural substrate.
While detailed kinetic studies on this compound itself are not extensively documented in the provided search results, derivatives have shown potent inhibitory activity against enzymes like prolyl endopeptidase (PEP) and dipeptidyl peptidase-4 (DPP-4).
A series of α-keto heterocyclic derivatives of this compound demonstrated potent in vitro inhibitory activity against PEP, with IC₅₀ values around 30 nM acs.orgresearchgate.net. Further modulation of the side chain led to derivatives with even improved potencies, with IC₅₀ values between 10 and 20 nM researchgate.net.
In the context of DPP-4 inhibition, novel 1,2,4-oxadiazole-substituted derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have been developed. One such derivative, compound 9a, emerged as a potent DPP-4 inhibitor with an IC₅₀ of 4.3 nM and did not show significant inhibition of the related enzymes DPP-8 and DPP-9 researcher.lifenih.gov. Another compound, neogliptin (12a), which is based on a 2-aza-bicyclo[2.2.1]heptane structure, was found to be a potent DPP-4 inhibitor with an IC₅₀ of 16.8 ± 2.2 nM nih.gov.
| Enzyme Target | Derivative Class | Inhibitory Potency (IC₅₀) |
|---|---|---|
| Prolyl Endopeptidase (PEP) | α-keto heterocyclic derivatives | ~30 nM |
| Prolyl Endopeptidase (PEP) | Dicyclopropyl side chain derivatives | 10-20 nM |
| Dipeptidyl Peptidase-4 (DPP-4) | 1,2,4-oxadiazole-substituted derivative (9a) | 4.3 nM |
| Dipeptidyl Peptidase-4 (DPP-4) | Neogliptin (12a) | 16.8 ± 2.2 nM |
While specific X-ray co-crystallography data for a this compound derivative complexed with an enzyme is not available in the provided search results, molecular modeling and docking studies have provided insights into the structural basis of inhibition.
For DPP-4 inhibitors based on the 2-azabicyclo[2.2.1]heptane scaffold, molecular modeling has shown that these compounds interact with key residues in the active site of the enzyme nih.gov. These computational approaches are invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors. The rigid bicyclic structure of the this compound core helps to position the interacting moieties of the inhibitor in a favorable conformation for binding within the enzyme's active site.
Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interactions
The this compound scaffold is a key component in ligands that modulate the function of ion channels and interact with G-protein coupled receptors (GPCRs).
Ligand-gated ion channels (LGICs), such as nicotinic acetylcholine receptors (nAChRs), are important targets for derivatives of this compound. These receptors are involved in rapid synaptic transmission nih.gov. The binding of agonists to nAChRs, which can be influenced by the presence of the this compound moiety, leads to the opening of the ion channel and a subsequent influx of ions, altering the cell's membrane potential.
In the context of GPCRs, the cationic amine group of ligands containing the this compound structure is crucial for interaction with the receptor nih.gov. GPCRs are a large family of transmembrane receptors that, upon activation by an agonist, interact with heterotrimeric G proteins, leading to the regulation of downstream signaling pathways. The interaction of a ligand with a GPCR can stabilize a specific conformational state of the receptor, which in turn modulates its interaction with G proteins and subsequent intracellular signaling cascades.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies have been instrumental in optimizing their interaction with various biological targets, most notably nicotinic and muscarinic acetylcholine receptors. By systematically altering the molecular structure and observing the corresponding changes in potency, selectivity, and efficacy, researchers can map the key chemical features required for molecular recognition and activation of these receptors.
Systematic Modification and Activity Correlation
Systematic modification of the this compound scaffold involves altering specific parts of the molecule to probe their importance for biological activity. These modifications typically focus on three main areas: the bicyclic core itself, substituents on the bridgehead nitrogen, and substituents at other positions of the heptane (B126788) ring.
Modifications Targeting Nicotinic Acetylcholine Receptors (nAChRs)
The 7-azabicyclo[2.2.1]heptane skeleton is a core component of epibatidine (B1211577), a potent nAChR agonist. unirioja.es SAR studies on epibatidine analogues have provided a deep understanding of the requirements for high-affinity nAChR binding.
N-Substituents: The nitrogen atom of the bicyclic system is crucial. Modifications at this position have been explored to modulate binding affinity. For instance, a series of N-arylalkyl-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and evaluated for their ability to inhibit [³H]cytisine binding, a measure of affinity for nAChRs. nih.gov The nature of the arylalkyl group significantly impacts potency. The N-(3-pyridylmethyl) derivative was found to be the most potent ligand in this series. nih.gov
Table 1: In Vitro Binding Affinities of N-Substituted 7-Azabicyclo[2.2.1]heptane Derivatives at nAChRs nih.gov
| Compound | N-Substituent Group | Binding Affinity (Ki, nM) |
|---|---|---|
| 5a | 3-Chloropyridin-5-ylmethyl | 245 |
| 5b | 3-Pyridylmethyl | 98 |
Aromatic Ring Modifications: In analogues of epibatidine, which feature a pyridine ring attached to the bicyclic frame, substitutions on this ring are critical. Replacing the pyrrolidine (B122466) ring of nicotine with the 7-azabicyclo[2.2.1]heptane system of epibatidine can lead to compounds with much greater affinity. uchile.cl The position and nature of substituents on the pyridine ring are highly influential; for example, introducing a halogen atom at the C-6′ position can enhance affinity for the α4β2 nAChR subtype. uchile.cl
Conformational Constraints: Further rigidifying the structure by fusing the pyridine ring to the 2,3-position of the 7-azabicyclo[2.2.1]heptane ring or bridging it with a methylene (B1212753) group results in a significant loss of binding affinity. acs.org This indicates that while the bicyclic system provides a degree of rigidity, a specific spatial orientation between the aromatic ring and the basic nitrogen is required, and excessive constraint is detrimental to binding. acs.org
Modifications Targeting Muscarinic Acetylcholine Receptors (mAChRs)
The this compound core has also been incorporated into ligands for muscarinic acetylcholine receptors. A notable series of (Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oximes were synthesized and evaluated as m1-selective muscarinic agonists. nih.gov
Side Chain Modifications: In this series, the key modifications were made to the aryl group on the side chain attached to the 3-position of the bicyclic core. The SAR study revealed that the nature and position of substituents on this aryl ring influenced both potency and selectivity. nih.gov
Stereochemistry: A critical finding was the importance of stereoisomerism. The biological efficacy and m1 receptor selectivity were found to reside almost exclusively in the (R)-enantiomer of the compounds. nih.gov For example, the compound designated (R)-24Z (CI-1017) was identified as a functionally m1-selective muscarinic agonist. nih.gov
Table 2: SAR of (Z)-1-Azabicyclo[2.2.1]heptan-3-one Oxime Derivatives as m1 Agonists nih.gov
| Compound | Aryl Group | Key SAR Finding |
|---|---|---|
| 24Z (PD 142505) | 3'-methoxyphenyl | Functionally m1-selective muscarinic agonist. |
| (R)-24Z (CI-1017) | 3'-methoxyphenyl | Efficacy and m1 selectivity reside in the R-enantiomer. |
Pharmacophore Elucidation for Target Binding
Pharmacophore modeling distills the complex information from SAR studies into a three-dimensional arrangement of essential chemical features required for a ligand to be recognized by a specific biological target. The rigid nature of the this compound scaffold makes its derivatives particularly useful for elucidating pharmacophore models, as it reduces the number of possible conformations the molecule can adopt.
Pharmacophore for Nicotinic Acetylcholine Receptors (nAChRs)
The study of epibatidine and its numerous analogues has been profoundly influential in the development of pharmacophore models for the α4β2 nAChR subtype. nih.gov The key features of this pharmacophore are:
Cationic Center: The basic nitrogen of the 7-azabicyclo[2.2.1]heptane ring is a fundamental feature. At physiological pH, this nitrogen is protonated, forming a cationic center that engages in a crucial electrostatic interaction with a complementary anionic residue (e.g., a carboxylate side chain of an aspartate or glutamate amino acid) in the receptor's binding site.
Hydrogen Bond Acceptor: A hydrogen bond accepting feature, typically the nitrogen atom of the pyridine ring in epibatidine analogues, is another essential component. This feature interacts with a hydrogen bond donor residue in the binding pocket.
Spatial Relationship: The rigid bicyclic framework fixes the distance and relative orientation between the cationic nitrogen and the hydrogen bond acceptor. SAR studies, particularly those showing that overly constrained analogues lose affinity, have demonstrated that this specific spatial arrangement is critical for optimal binding. acs.org The distance between the cationic center and the hydrogen bond acceptor in high-affinity ligands is a key parameter in the nAChR pharmacophore model.
These well-defined pharmacophore models, derived from extensive SAR studies, serve as powerful tools for the rational design of new nAChR ligands and for virtual screening of compound libraries to identify novel therapeutic candidates. dergipark.org.tr
Applications in Medicinal Chemistry Design and Drug Discovery
The 1-Azabicyclo[2.2.1]heptane Moiety as a Privileged Scaffold
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. unife.it The this compound ring system and its isomers are considered privileged scaffolds due to their recurring presence in a multitude of biologically active compounds. unife.itbohrium.com The inherent rigidity of this bicyclic system reduces the entropic penalty upon binding to a target protein, which can contribute to enhanced binding affinity.
The three-dimensional nature of the azabicyclic core allows for the precise positioning of substituents in space, facilitating a more effective exploration of the chemical space around a biological target. publish.csiro.au This contrasts with more flexible or "flat" aromatic structures, offering advantages in the design of molecules with improved properties. publish.csiro.au For instance, various isomers like the 7-azabicyclo[2.2.1]heptane framework have been used in derivatives targeting plasmepsin in malaria and the sigma-2 (σ2) receptor in central nervous system (CNS) disorders. bohrium.com Similarly, the 2-azabicyclo[2.2.1]heptane system is a key component of ledipasvir, a potent inhibitor of the NS5A protein used in the treatment of the hepatitis C virus. bohrium.com These examples underscore the versatility of the azabicyclo[2.2.1]heptane core as a foundational element in drug discovery programs.
Design of Novel Ligands and Probes for Biological Systems
The unique stereochemical and conformational properties of the azabicyclo[2.2.1]heptane scaffold make it an excellent starting point for the design of novel and selective ligands for various biological systems. Its rigid structure allows for the creation of ligands with specific topologies to probe receptor-ligand interactions and determine binding affinities.
A notable application is in the development of ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). Novel bicyclic α-amino acids, such as this compound-2-carboxylic acid, have been synthesized specifically for the generation of nAChR ligands. acs.org Furthermore, extensive research has been conducted on 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related to the potent nAChR agonist epibatidine (B1211577). uni-duesseldorf.de
The 7-azabicyclo[2.2.1]heptane core has also been successfully employed as a scaffold for developing selective ligands for sigma-2 (σ2) receptors. nih.gov In one study, a series of N-substituted 7-azabicyclo[2.2.1]heptanes were synthesized and evaluated. It was found that the nature of the N-substituent was crucial for selectivity; arylalkyl groups conferred selectivity for the σ2 subtype, whereas other bulky substituents resulted in high affinity for both σ1 and σ2 subtypes. publish.csiro.aunih.gov
The table below summarizes the binding affinities of selected N-substituted 7-azabicyclo[2.2.1]heptane derivatives for sigma receptors, illustrating the scaffold's utility in designing selective ligands.
| Compound | N-Substituent | σ1 Kᵢ (nM) | σ2 Kᵢ (nM) | Selectivity (σ1/σ2) |
| 1 | Benzyl (B1604629) | 129 ± 15 | 10.3 ± 0.9 | 12.5 |
| 2 | 4-Methoxybenzyl | 33.1 ± 1.2 | 1.8 ± 0.2 | 18.4 |
| 3 | 2-(4-Methoxyphenyl)ethyl | 48.7 ± 2.4 | 1.1 ± 0.1 | 44.3 |
| 4 | Adamantan-1-ylmethyl | 1.4 ± 0.1 | 2.5 ± 0.3 | 0.56 |
| 5 | Cyclohexylmethyl | 1.2 ± 0.1 | 22.1 ± 1.9 | 0.05 |
| Data derived from studies on sigma receptor ligands. publish.csiro.aunih.gov |
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosterism, the replacement of a molecular fragment with another that retains similar physical and chemical properties, is a cornerstone strategy in medicinal chemistry to improve a lead compound's characteristics. researchgate.net Scaffold hopping is a related approach that involves replacing the central core of a molecule with a structurally distinct scaffold to discover novel compounds, potentially with improved properties or a different intellectual property profile. nih.gov
The rigid, saturated, and three-dimensional character of the this compound scaffold makes it an attractive bioisosteric replacement for other cyclic systems, including aromatic rings. researchgate.net Replacing a flat phenyl ring with a sp³-rich bicyclic structure can lead to significant improvements in physicochemical properties such as solubility and metabolic stability, while maintaining or even enhancing biological activity. acs.org
In the context of scaffold hopping, the azabicyclic core can be used to replace a more flexible or problematic scaffold in a known active compound. nih.govunipa.it This strategy aims to preserve the essential pharmacophoric elements—the spatial arrangement of features necessary for biological activity—while altering the molecular backbone. chemrxiv.org For example, in the development of HCV NS5A inhibitors, a bridged pyrrolidine (B122466) ring (an azabicyclo[2.2.1]heptane system) was used to replace a simple pyrrolidine ring, which represents a subtle but significant scaffold modification. acs.org This type of strategic replacement can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. semanticscholar.org
Lead Optimization Strategies Leveraging the Azabicyclic Core
Lead optimization is the iterative process of refining the structure of a biologically active compound to improve its drug-like properties, such as potency, selectivity, and metabolic stability. The this compound core offers distinct advantages in this process. Its conformational rigidity helps to "lock" a molecule into its bioactive conformation, which can enhance binding affinity and selectivity for the intended target.
One key strategy involves modifying the substituents on the azabicyclic framework. For instance, in the development of HCV NS5A inhibitors, replacing both pyrrolidine rings in a lead compound with bridged pyrrolidine (azabicyclo[2.2.1]heptane) rings led to a significant decrease in potency, indicating that a single incorporation was more favorable for activity. acs.org This demonstrates how the scaffold can be used to systematically probe the structure-activity relationship (SAR) and fine-tune molecular architecture.
Rational Drug Design Principles Applied to Azabicyclic Structures
Rational drug design utilizes the three-dimensional structure of a biological target to design molecules that will bind to it with high affinity and specificity. drugdesign.orglongdom.org The well-defined and rigid geometry of the this compound scaffold is particularly amenable to such structure-based and computational design approaches. nih.govslideshare.net
A prime example is the application of three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to ligands based on the 7-azabicyclo[2.2.1]heptane core. uni-duesseldorf.de In a study on nAChR ligands, a training set of 45 compounds, including several azabicyclic structures, was used to build predictive computational models. These models provided detailed insights into the steric and electrostatic fields around the ligands that are critical for receptor binding. This information was then used to guide the rational design of novel compounds with potentially higher affinity. uni-duesseldorf.de
Computational methods are also employed to understand and predict the outcomes of chemical reactions involving the scaffold itself. For example, studies can elucidate the mechanisms and stereochemical outcomes of reactions, which is crucial for the controlled synthesis of specific isomers. By combining computational modeling with synthetic chemistry, researchers can rationally design and create novel azabicyclic structures with precisely tailored properties for specific therapeutic applications. longdom.org
Role in Catalysis and Asymmetric Synthesis
Asymmetric Organocatalysis Utilizing Chiral Derivatives
While the use of chiral derivatives of 1-azabicyclo[2.2.1]heptane in asymmetric organocatalysis is a promising area, the available research is not as extensive as for its isomers. The core concept revolves around the synthesis of enantiomerically pure derivatives of this compound that can act as organocatalysts, transferring their chirality to the products of a reaction. The rigid bicyclic system is expected to create a well-defined chiral environment around the catalytic site, which can lead to high levels of enantioselectivity.
Research in the broader area of azabicyclic compounds has shown that derivatives can be effective in a variety of organocatalytic reactions. For instance, derivatives of the related 2-azabicyclo[2.2.1]heptane have been successfully employed in stereoselective aldol reactions. These catalysts, often incorporating other functionalities like amino acids, have demonstrated the potential of the azabicyclic scaffold to induce high yields and good diastereo- and enantioselectivity. nih.gov While direct and extensive examples for the 1-aza isomer are less common in the literature, the principles of its application in asymmetric organocatalysis would be similar. The synthesis of chiral, non-racemic derivatives of this compound is a critical first step, and methods for achieving this have been reported, often starting from chiral precursors or through resolution techniques.
Ligand Design for Metal-Catalyzed Transformations
The design of chiral ligands for metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry, and the this compound framework presents an interesting scaffold for such ligands. The nitrogen atom within the bicyclic system can act as a coordination site for a metal center. By introducing other donor atoms and chiral substituents onto the bicyclic frame, bidentate or polydentate ligands can be created. The rigidity of the this compound core is advantageous as it reduces the number of possible conformations of the metal-ligand complex, which can lead to higher enantioselectivity in catalytic reactions.
While specific applications of this compound-based ligands in metal-catalyzed transformations are not widely documented, the general principles of ligand design suggest their potential. For example, derivatives of the closely related 7-azabicyclo[2.2.1]heptane have been used in palladium-catalyzed amination reactions. nih.gov The success of these related systems underscores the potential of the azabicyclic scaffold in coordination chemistry and catalysis. The synthesis of functionalized this compound derivatives that can chelate to a metal is a key area of research for unlocking their catalytic potential.
Stereoselective Transformations Mediated by the Azabicyclic System
The rigid structure of this compound can be exploited to control the stereochemistry of reactions, even when it is part of a substrate rather than a catalyst. The bicyclic framework can direct the approach of reagents from a less sterically hindered face, leading to the formation of a specific stereoisomer. This type of substrate-controlled stereoselection is a powerful tool in the synthesis of complex molecules with multiple stereocenters.
An example of a stereoselective transformation involving a related azabicyclic system is the synthesis of the natural product longeracemine, which contains a highly substituted 2-azabicyclo[2.2.1]heptane core. In this synthesis, the rigid bicyclic framework plays a crucial role in directing the stereochemical outcome of subsequent reactions. While this example does not directly involve the 1-aza isomer, it illustrates the principle of how the azabicyclic system can mediate stereoselective transformations.
Furthermore, the this compound scaffold can be involved in radical reactions where the rigid framework influences the stereochemical outcome. The generation of a radical on the bicyclic system can be followed by a stereoselective trapping reaction, with the bicyclic structure dictating the direction of attack of the incoming group.
Advanced Materials Science and Supramolecular Chemistry Applications
Incorporation into Polymeric Architectures
The 1-azabicyclo[2.2.1]heptane framework serves as a valuable building block for creating highly ordered polymeric and oligomeric structures. Its inherent rigidity is exploited to control the conformation of polymer chains and to enforce specific secondary structures in peptide-like molecules.
Derivatives of the closely related 7-azabicyclo[2.2.1]heptane have been used as monomers to create oligomers with distinct helical structures. researchgate.net These flexible bicyclic amides are stable enough for chemical modification, allowing for the synthesis of oligomers that form helices distinct from those found in natural peptides. researchgate.net For example, while a natural α-helix requires 3.6 residues per turn, oligomers of bicyclic β-proline surrogates based on the azabicyclo[2.2.1]heptane core can form helices with approximately 4 residues per turn (for cis-amide) or 2.7 residues per turn (for trans-amide). researchgate.net
Furthermore, the scaffold is used to stabilize specific peptide conformations. When incorporated at the C-terminus of a peptide chain, a 7-azabicyclo[2.2.1]heptane amine can favor a β-strand-like extended conformation in the adjacent α-amino acid. researchgate.netacs.org This ability to pre-organize peptide chains is crucial for building larger, functional biomolecular architectures. The unique architecture of these compounds makes them excellent chiral scaffolds for various applications, including the synthesis of polymers with controlled stereochemistry.
| Polymer/Oligomer Type | Role of Azabicyclo[2.2.1]heptane Scaffold | Resulting Architectural Feature |
|---|---|---|
| Peptide Analogues | Acts as a reverse-turn scaffold and nucleator. acs.org | Formation of two-stranded parallel β-sheets. acs.org |
| Bicyclic β-Proline Oligomers | Serves as a repeating monomer unit. researchgate.net | Formation of non-natural helical structures. researchgate.net |
| C-Terminal Modified Peptides | Stabilizes the conformation of adjacent amino acids. researchgate.netacs.org | Induces β-strand-like extended conformations. researchgate.netacs.org |
Self-Assembly Processes and Supramolecular Recognition
Self-assembly is a process where molecules spontaneously organize into well-defined structures through non-covalent interactions. thno.org The rigid and predictable geometry of the azabicyclo[2.2.1]heptane core makes it an excellent component for directing these processes.
The scaffold has been effectively demonstrated as a molecular unit for nucleating the formation of β-sheets, which are key structures in protein aggregation and the formation of amyloid fibrils. researchgate.netacs.org By incorporating this bicyclic unit into peptide analogues, researchers can control the self-assembly into highly ordered hydrogen-bonded molecular ribbons and parallel sheet secondary structures. acs.org This control stems from the constrained conformation of the ring system, which pre-organizes the attached peptide chains into a U-shaped architecture, facilitating the hydrogen bonding required for sheet formation. acs.org
Molecular recognition, the specific interaction between two or more molecules, is fundamental to supramolecular chemistry. thno.org The well-defined three-dimensional structure of azabicyclo[2.2.1]heptane derivatives allows for highly specific interactions with other molecules. This principle is applied in the design of synthetic receptors and in asymmetric catalysis, where the chiral scaffold can selectively bind to one enantiomer of a substrate over another.
Host-Guest Chemistry with the Azabicyclic Framework
Host-guest chemistry involves the formation of a complex between a large "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. libretexts.org The host molecule typically features a cavity or binding pocket that is sterically and electronically complementary to the guest. libretexts.org
While macrocyclic compounds like cyclodextrins and calixarenes are classic examples of host molecules, the rigid, cage-like structure of the this compound framework presents theoretical potential for acting as a simple host for small guest molecules or ions. However, direct and specific examples of the parent compound acting as a host in the literature are scarce.
More commonly, derivatives of the azabicyclo[2.2.1]heptane scaffold are utilized as components within larger, more complex molecular systems designed for molecular recognition or as rigid guest molecules themselves. For instance, experimental methods for studying host-guest interactions are sometimes used to analyze systems containing azabicyclic derivatives, where these derivatives may be the guest molecule interacting with a known host. researchgate.net The defined shape and rigidity of the azabicyclic compound make it a useful probe for studying the binding cavities of larger host systems.
Development of Functional Materials
The unique structural and chemical properties of the this compound core have led to its use in the development of a variety of functional materials, particularly in catalysis and medicinal chemistry.
As a rigid chiral scaffold, it is a valuable building block for creating catalysts for asymmetric synthesis. Its constrained conformation can effectively shield one face of a reacting molecule, forcing an incoming reagent to attack from a specific direction, thereby leading to the preferential formation of one enantiomer. This has been applied to the development of catalysts for reactions such as the asymmetric transfer hydrogenation of ketones.
In medicinal chemistry, the azabicyclic framework is considered a "bioisostere" or a rigid analogue of more flexible structures like piperidines. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding. This principle has been used to design potent and selective inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4). Furthermore, the 2-oxa-5-azabicyclo[2.2.1]heptane variant serves as a platform for creating functional diversity, leading to backbone-constrained analogues of drugs like baclofen (B1667701) and pregabalin. acs.org
| Field of Application | Function of the Azabicyclic Scaffold | Example of Functional Material/Product |
|---|---|---|
| Asymmetric Catalysis | Chiral auxiliary or ligand to induce stereoselectivity. | Catalysts for enantioselective hydrogenation. |
| Medicinal Chemistry | Rigid scaffold for designing enzyme inhibitors. | Potent inhibitors of the DPP-4 enzyme. |
| Drug Discovery | Platform for creating conformationally constrained analogues. acs.org | Backbone-constrained analogues of GABA drugs (e.g., baclofen). acs.org |
| Organic Synthesis | Versatile intermediate for building complex molecules. rsc.org | Precursors for biologically active alkaloids and bridged aza-bicyclic structures. rsc.org |
Future Directions and Emerging Research Areas
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules based on the 1-azabicyclo[2.2.1]heptane scaffold. mdpi.com These computational tools can navigate the vast chemical space to identify derivatives with optimized properties for specific biological targets. mdpi.comnih.gov
Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), are being trained on large chemical databases to learn the underlying principles of molecular structure and properties. mdpi.comresearchgate.net For the this compound framework, these models can be employed for de novo design, generating novel, synthetically accessible compounds with desired characteristics. ethz.ch By incorporating specific parameters, such as binding affinity to a target protein or desirable ADME (absorption, distribution, metabolism, and excretion) properties, AI algorithms can guide the design process toward more promising candidates. nih.gov
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While the fundamental reactivity of the this compound core is established, there is ongoing research into uncovering novel reactivity patterns and unprecedented transformations. The inherent strain of the bicyclic system provides unique opportunities for chemical manipulation.
One area of exploration is the rearrangement of the bicyclic scaffold itself. For example, under certain conditions, derivatives of the related 2-azabicyclo[2.2.1]heptane can rearrange to form the 2-azabicyclo[3.2.1]octane system. rsc.org Such skeletal diversification opens pathways to new classes of compounds with different three-dimensional shapes and potential biological activities.
Radical reactions also present a frontier for functionalizing the this compound scaffold, including at the challenging bridgehead position. The generation of a radical intermediate can be followed by trapping with various acceptors to introduce a wide range of substituents. Furthermore, the bridgehead nitrogen atom, despite its constrained position, can participate in nucleophilic substitution reactions, leading to the formation of quaternary ammonium salts. The exploration of these and other novel transformations will continue to expand the synthetic utility of this versatile building block.
Development of Next-Generation Sustainable Synthetic Methodologies
In line with the growing emphasis on green chemistry, a significant future direction is the development of more sustainable and efficient methods for synthesizing this compound and its derivatives. Traditional multi-step syntheses are often resource-intensive, and researchers are actively seeking more environmentally friendly alternatives.
One promising approach is the use of metal-free catalytic systems. For example, pyridine-assisted boronyl radical catalysis has been developed for the [2π + 2σ] cycloaddition of bicyclo[2.1.0]pentanes and alkenes to form bicyclo[2.2.1]heptanes, offering a highly efficient and atom-economical route. acs.org Such methods avoid the environmental and economic costs associated with heavy metal catalysts. acs.org
Unexplored Biological Targets and Applications
Derivatives of the azabicyclo[2.2.1]heptane scaffold have already shown promise against a variety of biological targets. However, a vast landscape of potential therapeutic applications remains to be explored.
| Compound Class | Established/Investigated Biological Target/Application | Potential Future Targets/Applications |
|---|---|---|
| 2-Azabicyclo[2.2.1]heptane-based compounds | Dipeptidyl peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes nih.govmdpi.comnih.govresearcher.life | Other metabolic disorders, inflammation, autoimmune diseases |
| 7-Azabicyclo[2.2.1]heptane-based compounds | Analgesic agents (Epibatidine analogues) targeting nicotinic acetylcholine (B1216132) receptors researchgate.net | Neurodegenerative diseases (e.g., Alzheimer's, Parkinson's), cognitive enhancers, smoking cessation aids |
| This compound-based compounds | Antimalarial agents targeting plasmepsin II nih.gov | Other parasitic diseases (e.g., leishmaniasis, trypanosomiasis), antiviral agents |
| Bridgehead-substituted Azabicyclo[2.2.1]heptanes | Ligands for α7 nicotinic receptors acs.org | Schizophrenia, inflammatory conditions, certain cancers |
| Azabicyclo[2.2.1]heptane-based compounds | Sigma (σ) receptor ligands publish.csiro.au | Neuropathic pain, psychiatric disorders, cancer imaging agents |
The rigid conformation of the this compound scaffold makes it an excellent starting point for designing ligands with high specificity for their targets. This conformational constraint can enhance binding to enzymes and receptors, potentially leading to higher potency and fewer side effects. Future research will likely involve screening libraries of this compound derivatives against a wider range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions that have been difficult to modulate with more flexible molecules. The development of novel analogues as σ-receptor selective agonists is a promising area, with potential applications in treating neuropathic pain and psychiatric disorders. publish.csiro.au
Advanced Characterization Techniques for Dynamic and Complex Systems
A deeper understanding of the structure, conformation, and dynamics of this compound-containing systems is crucial for rational drug design. Advanced characterization techniques are becoming increasingly important in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced NMR techniques, such as multi-dimensional NMR and solid-state NMR, can provide detailed insights into the three-dimensional structure and conformational preferences of these rigid molecules, both in solution and in the solid state. acs.org
Single-crystal X-ray diffraction is another powerful tool for determining the precise solid-state structure of these compounds, which is essential for understanding their interaction with biological targets. acs.org The data obtained from X-ray crystallography can be used to validate and refine computational models.
Computational studies, including density functional theory (DFT) calculations, are increasingly used in conjunction with experimental techniques. acs.org These methods can model the electronic structure and predict the conformational energies of different isomers, helping to rationalize experimental observations and guide the design of new molecules. The combination of these advanced analytical methods will be essential for characterizing the dynamic and complex interactions of this compound derivatives in biological systems.
Q & A
Q. Methodological confirmation :
- X-ray crystallography : Resolves absolute stereochemistry (e.g., corrected assignments of exo-(1S,3S,4R) vs. endo-(1R,3S,4S) isomers in azanorbornanes) .
- NMR spectroscopy : H and C NMR distinguish bridgehead protons and carbons, with characteristic splitting patterns for strained bicyclic systems .
| Parameter | Value | Reference |
|---|---|---|
| Molecular weight | 112.17 g/mol (C₆H₁₂N₂) | |
| InChI Key | GYLMCBOAXJVARF-NTSWFWBYSA-N (sulfonamide derivative) |
Basic Question: What synthetic methodologies are commonly employed to prepare this compound derivatives?
Answer:
Synthesis typically involves cyclization or functionalization of preformed bicyclic scaffolds:
- Cycloaddition approaches : Diels-Alder reactions with pyrroline precursors yield bicyclic frameworks .
- Stereoselective functionalization : For example, trans-4-hydroxy-L-proline serves as a chiral starting material for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives via multi-step sequences (e.g., benzoylation, tosylation, and borane reduction) .
| Method | Yield | Key Step | Reference |
|---|---|---|---|
| Portoghese’s route | 90% | LiBH₄ reduction of tosylated intermediate | |
| Epibatidine analogues | 30% | Ring closure of substituted derivatives |
Advanced Question: How can researchers resolve contradictions in stereochemical assignments of this compound derivatives?
Answer:
Discrepancies often arise from misassignment of endo/exo configurations or bridgehead substituents. A combined approach is recommended:
X-ray crystallography : Provides definitive proof of stereochemistry (e.g., corrected exo-configuration in 2-azanorbornanes) .
Computational modeling : DFT calculations predict H NMR chemical shifts to validate experimental data .
Chiral chromatography : Separates enantiomers for optical purity assessment (e.g., (1R,3S,4S)-rel isomers) .
Advanced Question: What strategies enable regioselective functionalization of this compound?
Answer:
The strained bicyclic system poses challenges for regioselectivity. Effective strategies include:
- Directed C–H activation : Use of sulfonamide directing groups (e.g., 2-Azabicyclo[2.2.1]heptane-2-sulfonamide) to target bridgehead or secondary positions .
- Protection/deprotection : Selective amine protection (e.g., Boc groups) to control reactivity at nitrogen .
- Electrophilic substitution : Sulfur or oxygen-based electrophiles preferentially attack less hindered positions .
Advanced Question: How is this compound utilized in material science research?
Answer:
The rigid bicyclic structure and hydrogen-bonding capacity make it valuable in:
- Molecular ferroelectrics : Derivatives like 4-Fluoro-1-Azabicyclo[2.2.1]heptane (4-FABCH) enhance phase transition temperatures in crystalline materials .
- Supramolecular assemblies : Nitrogen lone pairs participate in non-covalent interactions, stabilizing frameworks .
Advanced Question: What analytical methods ensure purity and stability of this compound derivatives?
Answer:
- HPLC-MS : Quantifies impurities and degradation products (e.g., hydrolyzed amines) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability of sulfonamide derivatives (decomposition >200°C) .
- Karl Fischer titration : Monitors moisture content in hygroscopic derivatives .
Advanced Question: How do structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
Answer:
Key SAR insights include:
- Bridgehead substitution : Amino groups at position 3 enhance binding to nicotinic acetylcholine receptors (nAChRs) .
- Conformational rigidity : The bicyclic scaffold mimics natural alkaloids (e.g., epibatidine), improving selectivity .
- Electron-withdrawing groups : Sulfonamides increase metabolic stability compared to hydroxyl or amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
